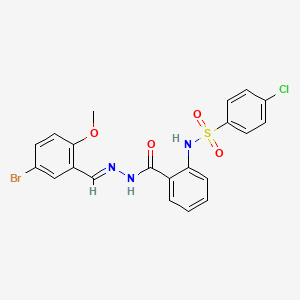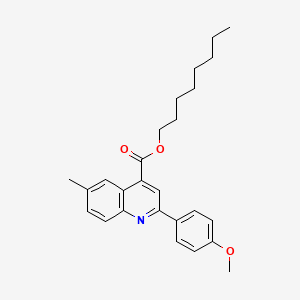
3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridin ist eine komplexe organische Verbindung, die einen Triazolring, einen Pyridinring und verschiedene Substituenten wie eine Bromphenylgruppe und eine Nitrobenzylthiogruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridin umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Dies kann durch die Cyclisierung geeigneter Hydrazinderivate mit Schwefelkohlenstoff oder anderen geeigneten Reagenzien erfolgen.
Einführung der Bromphenylgruppe: Dieser Schritt beinhaltet oft eine Halogenierungsreaktion, bei der eine Phenylgruppe unter Verwendung von Brom oder N-Bromsuccinimid (NBS) bromiert wird.
Anlagerung der Nitrobenzylthiogruppe: Dies kann durch eine nucleophile Substitutionsreaktion erfolgen, bei der ein Nitrobenzylbromid mit einer Thiolgruppe reagiert.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Bromophenyl Group: This step often involves a halogenation reaction where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS).
Attachment of the Nitrobenzylthio Group: This can be done through a nucleophilic substitution reaction where a nitrobenzyl halide reacts with a thiol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Nitrogruppe in der Verbindung kann zur Bildung einer Aminogruppe reduziert werden.
Reduktion: Die Bromphenylgruppe kann an verschiedenen Substitutionsreaktionen teilnehmen.
Substitution: Der Triazolring kann nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können für nucleophile Substitutionen verwendet werden.
Hauptprodukte
Oxidation: Umwandlung der Nitrogruppe in eine Aminogruppe.
Reduktion: Bildung verschiedener substituierter Phenylderivate.
Substitution: Einführung verschiedener funktioneller Gruppen in den Triazolring.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Materialwissenschaften: Die Verbindung kann bei der Synthese neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften verwendet werden.
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Triazolring und andere funktionelle Gruppen spielen bei diesen Wechselwirkungen eine entscheidende Rolle, wobei häufig Wasserstoffbrückenbindungen oder hydrophobe Wechselwirkungen mit dem Ziel gebildet werden.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and other functional groups play a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-4’,4’'-dimethoxytriphenylamin
- tert-Butyl 4-(4-bromophenethyl)piperazin-1-carboxylat
- N-(4-Bromophenyl)-3-([(4-nitrobenzyl)oxy]imino)propansäureamid
Einzigartigkeit
3-(4-(4-Bromophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridin ist aufgrund seiner Kombination aus einem Triazolring, einem Pyridinring und den spezifischen Substituenten, die es trägt, einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es für verschiedene Anwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
674355-26-1 |
|---|---|
Molekularformel |
C20H14BrN5O2S |
Molekulargewicht |
468.3 g/mol |
IUPAC-Name |
3-[4-(4-bromophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H14BrN5O2S/c21-16-5-9-17(10-6-16)25-19(15-2-1-11-22-12-15)23-24-20(25)29-13-14-3-7-18(8-4-14)26(27)28/h1-12H,13H2 |
InChI-Schlüssel |
HQFFNTZSHOQVLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-4-((E)-{[3-(3-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B12039853.png)


![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)
![4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12039878.png)

![(5E)-2-(4-ethoxyphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12039891.png)
![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)



![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)
